molecular formula C13H19NO B1348332 2-Cyclohexylaminomethyl-phenol CAS No. 62984-53-6

2-Cyclohexylaminomethyl-phenol

Cat. No.: B1348332
CAS No.: 62984-53-6
M. Wt: 205.3 g/mol
InChI Key: XVAKOBDEONKIIK-UHFFFAOYSA-N
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Description

Contextualization within the Field of Phenolic Mannich Bases and N,O-Chelating Ligands

2-Cyclohexylaminomethyl-phenol belongs to the class of compounds known as phenolic Mannich bases. researchgate.net The Mannich reaction, a cornerstone of organic synthesis, involves the aminoalkylation of an acidic proton located on a substrate with formaldehyde (B43269) and a primary or secondary amine. nih.govipinnovative.com In the case of this compound, the phenol (B47542) serves as the substrate, and cyclohexylamine (B46788) provides the amino moiety. semanticscholar.orgresearchgate.net These compounds are characterized by an aminoalkyl group attached to a phenolic structure. researchgate.net

A key feature of this compound and similar phenolic Mannich bases is their ability to act as N,O-chelating ligands. tubitak.gov.tr The nitrogen atom of the amino group and the oxygen atom of the phenolic hydroxyl group can coordinate with a single metal ion, forming a stable chelate ring. This chelating ability is fundamental to many of their applications, particularly in coordination chemistry and catalysis. tubitak.gov.trnih.gov The formation of metal complexes with various transition metals has been a significant area of investigation. tubitak.gov.trmdpi.com

Historical Development and Evolution of Research Trajectories

The synthesis of o-hydroxybenzylamines, the structural class to which this compound belongs, was patented as early as 1956. researchgate.net Early research often focused on the mechanistic aspects of the Mannich reaction itself, exploring the roles of different reactants and reaction conditions. semanticscholar.orgresearchgate.net For instance, studies have investigated the use of 1,3,5-trialkyl-hexahydro-1,3,5-triazines as a source of the N-methylenealkylamine reactant. semanticscholar.orgresearchgate.net

Over time, the research trajectory has evolved from fundamental synthesis and mechanistic studies to exploring the diverse applications of these compounds. A significant area of development has been in the field of coordination chemistry, where the ability of phenolic Mannich bases to form stable metal complexes has been extensively studied. tubitak.gov.tr This has led to investigations into their use as catalysts in various organic transformations, such as the oxidative coupling of phenols. nih.gov More recently, the biological activities of phenolic Mannich bases have become a major focus, with studies exploring their potential as anticancer, antioxidant, and enzyme inhibitory agents. researchgate.netnih.govnih.gov

Current Research Significance and Challenges

The current research significance of this compound and related compounds is multifaceted. In materials science, their ability to form metal complexes is being explored for the development of new materials with specific electronic or catalytic properties. ontosight.ai The catalytic activity of metal complexes derived from phenolic Mannich bases is a particularly active area of research, with applications in processes like aerobic oxidation. rsc.org

In medicinal chemistry, phenolic Mannich bases are recognized as important pharmacophores. researchgate.net Research is ongoing to develop new therapeutic agents based on this scaffold, targeting a wide range of diseases. researchgate.netnih.govipinnovative.com For example, derivatives are being investigated as inhibitors of enzymes like α-glucosidase and aldose reductase, which are relevant to managing diabetes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(cyclohexylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAKOBDEONKIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328245
Record name 2-Cyclohexylaminomethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62984-53-6
Record name 2-Cyclohexylaminomethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Cyclohexylaminomethyl Phenol

Mannich Reaction Pathways for the Synthesis of o-Aminomethylphenols

The Mannich reaction is a cornerstone of organic synthesis, providing a reliable method for the aminomethylation of acidic protons. In the context of phenols, this reaction facilitates the introduction of an aminomethyl group onto the aromatic ring, typically at the ortho or para position relative to the hydroxyl group. The synthesis of 2-Cyclohexylaminomethyl-phenol is a classic example of this transformation, involving the reaction of phenol (B47542), formaldehyde (B43269), and cyclohexylamine (B46788).

Mechanistic Investigations of the Mannich Reaction

The mechanism of the Mannich reaction, particularly as it applies to phenolic substrates, proceeds through a series of well-established steps. The initial stage involves the nucleophilic addition of the secondary amine, cyclohexylamine, to formaldehyde. This is followed by dehydration to form a highly reactive electrophilic species known as the Eschenmoser salt precursor, or more generally, an iminium ion (cyclohexyl(methylene)ammonium).

Phenol, activated by its hydroxyl group, exists in equilibrium with its more nucleophilic phenoxide form. The electron-rich aromatic ring of the phenoxide then attacks the electrophilic carbon of the iminium ion. This electrophilic aromatic substitution predominantly occurs at the ortho and para positions due to the ortho-, para-directing nature of the hydroxyl group. The final step involves re-aromatization of the ring to yield the aminomethylated phenol. The preference for ortho-substitution to yield this compound can be influenced by reaction conditions and the presence of intramolecular hydrogen bonding in the transition state.

Optimization of Reaction Conditions and Yields

The efficiency and regioselectivity of the Mannich reaction for the synthesis of o-aminomethylphenols are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the use of catalysts.

For the synthesis of compounds like this compound, various solvents have been explored, ranging from protic solvents like ethanol (B145695) and water to aprotic solvents such as dioxane and toluene. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the stability of the transition states, thereby affecting the reaction rate and the ortho/para product ratio. Temperature also plays a critical role; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts.

The use of catalysts can significantly enhance the yield and selectivity of the Mannich reaction. While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to facilitate the formation of the iminium ion or the phenoxide, respectively. More recently, the use of catalysts such as nano Fe3O4 has been shown to promote similar reactions, offering advantages like mild reaction conditions and catalyst reusability. ias.ac.in

Below is a table summarizing the optimization of reaction conditions for a Petasis borono-Mannich reaction, which is analogous to the classical Mannich reaction, for the synthesis of aminomethylphenols.

EntryCatalystAmount of Catalyst (mol%)SolventTime (h)Yield (%)
1No catalyst-DMF24-
2BDMS5DMF1028
3T3P5DMF105
4HIO35DMF1010
5Iodine5DMF1029
6Co3O45DMF1035
7TiO25DMF1032
8CuCl5DMF1028
9Nano Fe3O45DMF1047
10Nano Fe3O45CH3CN1050
11Nano Fe3O45DMSO1059
12Nano Fe3O45Toluene1075
13Nano Fe3O451,4-Dioxane1081
14Nano Fe3O441,4-Dioxane586
15Nano Fe3O431,4-Dioxane290
16Nano Fe3O421,4-Dioxane290
17Nano Fe3O411,4-Dioxane284

Data adapted from a study on the synthesis of aminomethylphenol derivatives via a magnetic nano Fe3O4 catalyzed one-pot Petasis borono-Mannich reaction. ias.ac.in

Impact of Substituents on Synthetic Outcomes

The electronic and steric nature of substituents on both the phenolic ring and the amine can have a profound impact on the outcome of the Mannich reaction. Electron-donating groups on the phenol ring, such as alkyl or alkoxy groups, increase the nucleophilicity of the aromatic ring and generally lead to higher yields and faster reaction rates. Conversely, electron-withdrawing groups, such as nitro or cyano groups, deactivate the ring towards electrophilic substitution and can significantly hinder the reaction.

The position of substituents on the phenol ring also dictates the regioselectivity of the aminomethylation. If the para position is blocked, the reaction is directed exclusively to the ortho positions. Steric hindrance from bulky substituents near the ortho positions can favor para-substitution.

On the amine component, the steric bulk can influence the rate of iminium ion formation and its subsequent reaction with the phenol. While cyclohexylamine is a secondary amine that readily participates in the reaction, highly hindered secondary amines may react more slowly. The basicity of the amine also plays a role, as it affects the equilibrium concentration of the iminium ion.

Derivatization Strategies for Phenolic and Amine Functionalities

The presence of both a phenolic hydroxyl group and a secondary amine in this compound provides two reactive centers for further chemical modifications. This allows for the synthesis of a diverse array of derivatives with tailored properties.

Introduction of Additional Functional Groups

The phenolic hydroxyl group can undergo a variety of reactions to introduce new functional groups. Etherification, for instance, can be achieved by reacting the phenol with alkyl halides in the presence of a base. This converts the hydroxyl group into an alkoxy group, altering the molecule's polarity and hydrogen bonding capabilities. Esterification is another common transformation, typically carried out using acid chlorides or anhydrides, which converts the hydroxyl group into an ester functionality.

The secondary amine in the aminomethyl side chain is also amenable to further functionalization. It can be acylated using acid chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the HCl byproduct. youtube.comstackexchange.com Furthermore, the secondary amine can be alkylated with alkyl halides, leading to the formation of a tertiary amine.

Formation of Schiff Bases and Related Imines

While the secondary amine in this compound cannot directly form a Schiff base (an imine), it is important to note that primary aminomethylphenols can readily undergo condensation with aldehydes and ketones to form the corresponding Schiff bases. These imine compounds are valuable intermediates in organic synthesis and can be used in the preparation of various heterocyclic systems. The general synthesis of Schiff bases involves the reaction of a primary amine with a carbonyl compound, often under acidic or basic catalysis, with the removal of water to drive the equilibrium towards the product.

Green Chemistry Principles in the Synthesis of Aminomethylphenols

The synthesis of aminomethylphenols, including this compound, has traditionally involved methods that are often not aligned with the principles of green chemistry. These conventional methods can require harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover and reuse, leading to significant environmental concerns. In response, a considerable research effort has been directed towards developing more environmentally benign and sustainable synthetic routes. These green approaches focus on several key areas: the use of alternative energy sources, solvent-free reaction conditions, and the development of recyclable catalysts.

A significant advancement in the green synthesis of aminomethylphenols is the application of microwave irradiation . jchr.org Microwave-assisted synthesis offers a substantial advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. This often leads to dramatically reduced reaction times, increased product yields, and enhanced purity of the final product. jchr.org For instance, the synthesis of a structurally related compound, 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol, was achieved through a solvent-free microwave irradiation of 3,4-dimethylphenol, (2-fluorophenyl)methanamine, and formaldehyde. oarjbp.com This method highlights two key green chemistry principles: the use of an alternative energy source (microwaves) and the elimination of solvents.

Solvent-free synthesis is another cornerstone of green chemistry that has been successfully applied to the production of Mannich bases. rsc.org By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions, simplify work-up procedures, and lower costs associated with solvent purchase and disposal. researchgate.net The reaction of a phenol, an amine, and formaldehyde can often be carried out by simply mixing the neat reactants and applying heat, sometimes in conjunction with microwave irradiation, to afford the desired aminomethylphenol. oarjbp.com

The following table summarizes representative examples of green synthetic approaches to aminomethylphenols, showcasing the improvements in reaction time and yield compared to conventional methods.

AminePhenolAldehydeMethodCatalystSolventTimeYield (%)Reference
(2-fluorophenyl)methanamine3,4-dimethylphenolFormaldehydeMicrowaveNoneSolvent-free-- oarjbp.com
Various aromatic amines3-methyl 5-pyrazolone-MicrowaveNoneEthanol30s - 2minHigher than conventional jchr.org
Substituted acetophenones-ParaformaldehydeMicrowave-Various-Moderate to high nih.gov

Note: Specific yield and time for the first entry were not provided in the source material, but the method was highlighted as a green synthetic route.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexylaminomethyl Phenol

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present and their chemical environment. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a comprehensive vibrational profile.

The infrared spectrum of 2-Cyclohexylaminomethyl-phenol is characterized by absorption bands corresponding to its distinct functional moieties. A key feature is the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) and the nitrogen atom of the aminomethyl group. This interaction significantly influences the position and shape of the O-H and N-H stretching bands.

The most prominent absorption is a very broad band in the 3550–3200 cm⁻¹ region, which arises from the O-H stretching vibration. docbrown.info Its breadth is a classic indicator of strong hydrogen bonding. Overlapped within this region, a weaker absorption from the N-H stretching of the secondary amine is expected. The C-O stretching vibration of the phenol (B47542) group gives rise to a strong band typically observed between 1260 and 1180 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl and methylene (B1212753) groups are observed in the 2960–2850 cm⁻¹ range. Aromatic ring C=C stretching vibrations produce characteristic absorptions in the 1600 to 1440 cm⁻¹ region. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3400 (very broad) Medium-Strong O-H Stretch (Intramolecularly H-bonded)
~3300 (broad) Weak-Medium N-H Stretch (Intramolecularly H-bonded)
3100-3000 Medium Aromatic C-H Stretch
2935, 2855 Strong Aliphatic C-H Stretch (Cyclohexyl & -CH₂-)
~1600, ~1490 Medium-Strong Aromatic C=C Ring Stretch
~1450 Medium -CH₂- Scissoring
~1230 Strong Phenolic C-O Stretch

FT-Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Consequently, vibrations of non-polar bonds with symmetrical charge distributions, such as C-C bonds, often produce strong Raman signals.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly intense. The symmetric "ring breathing" mode of the benzene (B151609) ring, often weak in the IR spectrum, typically gives a sharp, strong band around 1000 cm⁻¹. The C-H stretching vibrations of both the aromatic and aliphatic groups will also be prominent. In contrast to the IR spectrum, the O-H and N-H stretching vibrations are expected to be weak due to their polar nature. This makes FT-Raman a powerful tool for analyzing the carbon skeleton of the molecule without significant interference from the highly polar hydroxyl and amine groups.

Table 2: Predicted Fourier Transform Raman (FT-Raman) Shifts for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Strong Aromatic C-H Stretch
2935, 2855 Very Strong Aliphatic C-H Stretch
~1600 Strong Aromatic C=C Ring Stretch
~1000 Strong Aromatic Ring Breathing Mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a complete connectivity map can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the number and type of protons and their neighboring relationships. The aromatic protons on the phenol ring are expected to appear as multiplets in the 6.7–7.2 ppm region. The methylene bridge protons (-CH₂-) connecting the aromatic ring and the amine would likely appear as a singlet around 3.8-4.0 ppm. The proton on the nitrogen (N-H) and the proton on the oxygen (O-H) are often broad and their chemical shifts are highly dependent on solvent and concentration, but can be expected in the 3-8 ppm range. libretexts.org The protons of the cyclohexyl group will resonate in the upfield region, typically between 1.0 and 2.5 ppm, with complex splitting patterns due to spin-spin coupling. The methine proton on the cyclohexyl ring attached to the nitrogen will be the most downfield of this group.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 (broad) s 1H Phenolic -OH
6.7 - 7.2 m 4H Ar-H (Aromatic)
~3.9 s 2H Ar-CH₂-N
~2.5 m 1H N-CH (Cyclohexyl)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, a total of 13 distinct signals are expected, assuming free rotation allows for symmetry in the cyclohexyl ring. The carbon atom of the phenol ring attached to the hydroxyl group (C-O) is the most downfield of the aromatic signals, appearing around 155-160 ppm. The other aromatic carbons will resonate in the 115–130 ppm range. The methylene bridge carbon (-CH₂-) is expected around 55-60 ppm. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum, typically between 25 and 55 ppm, with the carbon directly attached to the nitrogen (C-N) being the most downfield of this set.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~157 Ar C-OH
115 - 130 Ar-C and Ar C-CH₂
~58 N-CH (Cyclohexyl)
~55 Ar-CH₂-N
~33 Cyclohexyl C2, C6
~26 Cyclohexyl C4

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguous structural confirmation and stereochemical analysis.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. It would clearly show the correlations between adjacent protons within the aromatic ring and, more significantly, map out the complex coupling network within the cyclohexyl ring, confirming its integrity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C spectrum to its attached proton(s) from the ¹H spectrum, for example, linking the methylene proton signal at ~3.9 ppm to the carbon signal at ~55 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons. This is particularly useful for determining the preferred conformation of the molecule. For example, a NOESY experiment could show a correlation between the methylene bridge protons and specific protons on the cyclohexyl ring, providing insight into the orientation of the cyclohexyl group relative to the rest of the molecule.

Together, these advanced techniques provide a rigorous and unequivocal elucidation of the chemical structure and preferred solution-state conformation of this compound.

Application of NMR for Reaction Monitoring and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the molecular structure and purity of a compound. Its quantitative nature makes it particularly valuable for monitoring the progress of chemical reactions and for the precise assessment of sample purity.

In the synthesis of this compound, which can be prepared by the reduction of the corresponding Schiff base, 2-((cyclohexylimino)methyl)phenol, ¹H NMR spectroscopy can be employed to monitor the conversion in real-time. A study on a similar reduction of 2-((phenylimino)methyl)phenol to 2-((phenylamino)methyl)phenol using sodium borohydride (B1222165) demonstrated the utility of this approach. researchgate.net The disappearance of the characteristic imine proton (-CH=N-) signal and the appearance of new signals corresponding to the aminomethylene (-CH₂-NH-) and amine protons can be tracked over time to determine the reaction kinetics and endpoint. researchgate.net

For purity assessment, quantitative NMR (qNMR) offers a direct method to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself. nih.gov By adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the analyte, the purity can be calculated by comparing the integral of a specific analyte proton signal to that of the internal standard. nih.gov This method is orthogonal to chromatographic techniques like HPLC and provides a high degree of accuracy. nih.gov

Table 1: Illustrative ¹H NMR Data for Monitoring the Synthesis of an Analogous Aminophenol

ProtonsSchiff Base Intermediate (ppm)Final Product (ppm)
Imine (-CH=N-)~8.5 (singlet)Disappears
Aminomethylene (-CH₂-NH-)Not Present~4.0 (singlet)
Amine (-NH-)Not PresentBroad singlet
AromaticMultipletsMultiplets
Phenolic (-OH)Broad singletBroad singlet

Note: This table is illustrative and based on the analysis of analogous compounds. researchgate.net Actual chemical shifts for this compound may vary.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Various ionization and analysis methods can be applied to study this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula (C₁₃H₁₉NO) and distinguishing it from other isobaric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the presence of polar phenolic hydroxyl and secondary amine groups, this compound is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov Chemical derivatization is necessary to increase its volatility. Silylation, a common technique, involves replacing the active hydrogens on the -OH and -NH groups with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.govnih.gov The resulting TMS-derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. mdpi.comresearchgate.net The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the silylated molecule, and the fragmentation pattern can provide further structural information.

Table 2: Predicted Key Mass Fragments for Silylated this compound

m/zFragment Identity
[M]+Molecular ion of the di-TMS derivative
[M-15]+Loss of a methyl group from a TMS moiety
[M-73]+Loss of a TMS group
[M-114]+Loss of a TMS group and a propyl fragment from the cyclohexyl ring

Note: This table is predictive and based on general fragmentation patterns of silylated phenols and amines.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing compounds in solution. For this compound, analysis in positive ion mode would likely result in the protonation of the basic secondary amine to form the [M+H]⁺ ion. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce fragmentation and obtain structural information. Common fragmentation pathways for such compounds include cleavage of the benzylic C-N bond and fragmentation of the cyclohexyl ring. The study of phenolic compounds by ESI-MS is a well-established technique for their characterization in various matrices. mdpi.comnih.govmdpi.comresearchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While a crystal structure for this compound is not publicly available, the analysis of a structurally related compound, 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol, provides insights into the potential intermolecular interactions that may govern the crystal packing. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the secondary amine can act as a hydrogen bond acceptor. These interactions are crucial in directing the supramolecular assembly of molecules in the crystal lattice. mdpi.com

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptor
Hydrogen BondPhenolic -OHAmine N
Hydrogen BondAmine N-HPhenolic O
π-π StackingPhenyl RingPhenyl Ring
van der WaalsCyclohexyl C-HVarious atoms

Note: This table is predictive, based on the functional groups present in the molecule and data from analogous structures. researchgate.netmdpi.com

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise three-dimensional arrangement of atoms in a molecule, defined by its bond lengths, bond angles, and torsional angles, is fundamental to understanding its chemical properties and reactivity. The definitive method for obtaining this information with high accuracy and reliability is single-crystal X-ray diffraction.

This technique involves irradiating a well-ordered crystal of the compound with an X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. This map allows for the precise determination of atomic coordinates, from which exact bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle describing the rotation around a bond) can be calculated.

Despite the power of this technique, a comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, experimentally determined tables of its specific bond lengths, bond angles, and torsional angles cannot be presented at this time.

For context, the expected values for the phenolic and cyclohexyl fragments would be based on standard values for similar chemical environments. For instance, C-C aromatic bonds in the phenol ring are expected to be approximately 1.39 Å, while C-O and O-H bonds are typically around 1.36 Å and 0.96 Å, respectively. The C-N and C-C single bonds in the cyclohexylaminomethyl moiety would exhibit typical lengths of approximately 1.47 Å and 1.54 Å, respectively. However, without experimental data, the precise influence of intramolecular interactions, such as potential hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen, on the molecular geometry remains undetermined.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic properties of molecules in solution. It measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, providing insights into the electronic transitions and concentration of the analyte.

The UV-Vis absorption of an organic molecule is governed by its chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophore is the phenol ring. The benzene ring itself has characteristic absorptions, and these are modified by the hydroxyl (-OH) and the alkylamino (-CH2NH-cyclohexyl) substituents.

The phenol chromophore typically exhibits two main absorption bands in the ultraviolet region. These absorptions arise from π → π* (pi to pi star) electronic transitions within the aromatic ring. The hydroxyl group, being an auxochrome, modifies the absorption of the benzene ring, typically shifting the primary absorption bands to longer wavelengths (a bathochromic or "red" shift) and increasing their intensity (a hyperchromic effect).

For this compound, the presence of the cyclohexylaminomethyl group at the ortho position is also expected to influence the electronic spectrum. Alkyl groups generally have a small bathochromic effect. The nitrogen atom's lone pair of electrons can also interact with the aromatic π-system, potentially further modifying the absorption profile. The expected UV absorption maxima for this compound, based on its chromophoric system, are detailed in the table below.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Expected λmax (nm)Type of TransitionChromophore
~275 - 285 nmπ → πPhenol Ring
~210 - 220 nmπ → πPhenol Ring

Note: These are estimated values. Actual absorption maxima can be influenced by the solvent used.

UV-Vis spectroscopy is a cornerstone for the quantitative analysis of compounds in solution, governed by the Beer-Lambert Law. This law states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.

A = εcl

Here, ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength.

This relationship allows for the precise determination of the concentration of this compound in solution, which is invaluable for studying solution-phase equilibria. For example, in solvent extraction studies, the compound might be partitioned between an aqueous phase and an immiscible organic solvent. At equilibrium, the concentrations in each phase can be determined by UV-Vis spectroscopy.

To perform such an analysis, a calibration curve is first constructed. This involves preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax), which, for this compound, would be expected around 275-285 nm. Plotting absorbance versus concentration yields a linear relationship, the slope of which is equal to εl. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

This methodology can be applied to various equilibrium studies, such as determining partition coefficients (K_D) in liquid-liquid extraction systems or investigating host-guest complexation equilibria. By measuring the concentration of this compound under different conditions, key thermodynamic and equilibrium constants can be calculated.

Computational and Theoretical Chemistry Studies of 2 Cyclohexylaminomethyl Phenol

Density Functional Theory (DFT) Investigations

No specific studies utilizing Density Functional Theory (DFT) to investigate the properties of 2-Cyclohexylaminomethyl-phenol have been identified in the public domain. Such studies would typically involve the following analyses:

A thorough conformational analysis to identify the most stable geometric isomers of this compound has not been reported. This type of study would be essential to understand the molecule's three-dimensional structure and how its different conformations might influence its chemical behavior.

There are no published theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound. These calculations would be valuable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Detailed analyses of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, for this compound are not available. This information would provide insights into the molecule's reactivity and electronic properties.

Quantum Chemical Calculations of Reactivity Descriptors

There is a lack of published research on the quantum chemical calculations of reactivity descriptors for this compound. These descriptors, such as chemical potential, hardness, and electrophilicity, are crucial for predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

No molecular dynamics simulation studies have been found that describe the dynamic behavior of this compound in solution. Such simulations would be instrumental in understanding its solvation, conformational dynamics, and interactions with solvent molecules over time.

Theoretical Modeling of Hydrogen Bonding Networks and Energetics

Specific theoretical models detailing the intramolecular and intermolecular hydrogen bonding networks and their corresponding energetics for this compound are not present in the available literature. This analysis would be key to understanding its physical properties, such as boiling point and solubility, as well as its interactions in biological systems.

Coordination Chemistry: Ligand Properties and Metal Complexation of 2 Cyclohexylaminomethyl Phenol

2-Cyclohexylaminomethyl-phenol as an N,O-Donor Chelating Ligand

This compound is a member of the aminophenol family of ligands. Its structure, featuring a phenolic hydroxyl group and a secondary amine nitrogen atom positioned ortho to each other via a methylene (B1212753) bridge, allows it to function as a potent chelating agent. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of a stable ring structure known as a chelate.

The efficacy of this compound as a ligand is rooted in fundamental design principles of coordination chemistry. It acts as a bidentate N,O-donor ligand. Upon coordination to a metal ion, the phenolic proton is typically lost, and the ligand binds through the negatively charged phenolate oxygen and the neutral secondary amine nitrogen. This mode of binding forms a stable six-membered chelate ring with the metal center, a thermodynamically favored arrangement.

The primary coordination mode for this compound is as a bidentate chelating ligand to a single metal center. However, other coordination behaviors are possible depending on the reaction stoichiometry and the nature of the metal ion. For instance, the phenolate oxygen has the capacity to act as a bridging atom between two metal centers, leading to the formation of binuclear or polynuclear complexes. This bridging can occur in a µ₂-phenoxo fashion, which is a common structural motif in multinuclear metal complexes.

Synthesis and Isolation of Transition Metal Complexes

The synthesis of metal complexes with this compound generally follows well-established procedures for N,O-donor ligands. A typical synthetic route involves the reaction of the ligand with a suitable metal salt, such as a halide, acetate, or nitrate, in an appropriate solvent. Alcohols like methanol or ethanol (B145695) are commonly used due to their ability to dissolve both the ligand and many metal salts. In many cases, a base is added to the reaction mixture to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination of the phenolate anion. The resulting metal complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon addition of a less polar co-solvent.

Copper(II) ions readily form complexes with N,O-donor ligands like this compound. The synthesis of such complexes typically involves mixing the ligand and a copper(II) salt, for example, copper(II) chloride or copper(II) acetate, in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like methanol.

The reaction of two equivalents of the deprotonated ligand with one equivalent of a copper(II) salt is expected to yield a mononuclear complex, [Cu(L)₂], where 'L' represents the deprotonated this compound ligand. In such a complex, the copper(II) center would likely adopt a distorted square planar geometry, which is common for d⁹ metal ions. Characterization of these complexes is typically achieved through techniques such as Fourier-transform infrared (FT-IR) spectroscopy, which can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C-O bonds. UV-Visible spectroscopy is also employed to study the d-d electronic transitions of the copper(II) center, providing information about the coordination environment. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

Table 1: Expected Coordination Geometries of Metal Complexes with this compound

Metal Ion Typical Coordination Number Common Geometry
Copper(II) 4 Square Planar
Zinc(II) 4 Tetrahedral
Nickel(II) 4 or 6 Square Planar or Octahedral
Cobalt(II) 4 or 6 Tetrahedral or Octahedral
Iron(III) 6 Octahedral
Aluminum(III) 5 or 6 Trigonal Bipyramidal or Octahedral

Zinc(II), with its d¹⁰ electronic configuration, is flexible in its coordination geometry, though it most commonly forms tetrahedral complexes. The synthesis of zinc(II) complexes with this compound can be achieved by reacting the ligand with a zinc(II) salt, such as zinc(II) chloride or zinc(II) acetate.

The resulting complexes can exhibit significant structural diversity. For instance, a 2:1 reaction of the ligand with zinc(II) acetate would likely produce a mononuclear complex, [Zn(L)₂], with a tetrahedral coordination environment around the zinc(II) ion. The use of different zinc salts and reaction conditions can lead to different structures. For example, some related Schiff base complexes of zinc(II) have been shown to form dinuclear structures, where two zinc centers are bridged by other ligands. The structural characterization of these diamagnetic complexes relies heavily on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

The versatility of this compound as a ligand extends to a range of other transition metals.

Nickel(II) and Cobalt(II): Nickel(II) (d⁸) complexes with N,O-donor ligands can be either four-coordinate (square planar) or six-coordinate (octahedral). Cobalt(II) (d⁷) complexes commonly exhibit tetrahedral or octahedral geometries. The synthesis of Ni(II) and Co(II) complexes with this compound would follow similar procedures to those for copper(II), and the resulting geometry would depend on the stoichiometry and the presence of other coordinating ligands (like solvent molecules or anions from the metal salt). For example, a reaction of the ligand with NiCl₂ in a 2:1 ratio might yield an octahedral complex [Ni(L)₂(H₂O)₂].

Iron(III): Iron(III) is a hard Lewis acid and has a strong affinity for oxygen donors. It typically forms six-coordinate, octahedral complexes. The reaction of this compound with an iron(III) salt like FeCl₃ is expected to yield a complex such as [Fe(L)₃] or, if other anions are present and coordinate, a species like [Fe(L)₂Cl]. These high-spin d⁵ complexes are paramagnetic, and their characterization often involves techniques like magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.

Aluminum(III) and Gallium(III): As hard Group 13 metal ions, Al(III) and Ga(III) also form stable complexes with N,O-donor ligands. Syntheses often involve the reaction of the ligand with metal precursors like Al(OⁱPr)₃ or Ga(NO₃)₃. nih.gov The resulting complexes are typically five- or six-coordinate, adopting trigonal bipyramidal or octahedral geometries. nih.gov For example, reactions of amine-phenolate ligands with aluminum isopropoxide have been shown to yield monomeric or dimeric complexes, depending on the specific ligand structure and reaction conditions. nih.gov Given their similar chemistry, Ga(III) is expected to form analogous complexes.

A key feature of phenolate-containing ligands is their ability to form polynuclear complexes through phenoxo bridges. The phenolate oxygen of this compound can bridge two metal centers, leading to the formation of binuclear or even trinuclear species.

The nuclearity of the resulting complex is often influenced by the metal-to-ligand ratio and the presence of coordinating anions from the metal salt precursor. For example, reacting a copper(II) salt with the ligand in a 1:1 ratio, particularly with anions that can also act as bridges (like chloride or azide), can favor the formation of polynuclear structures. researchgate.net In a hypothetical binuclear copper(II) complex, two [Cu(L)] units could be linked by two bridging phenolate oxygen atoms, forming a [Cu₂(μ-O)₂] core. Trinuclear complexes can also be formed, where metal centers are linked through a combination of phenoxo and other bridging ligands. researchgate.net The study of the magnetic properties of such polynuclear complexes is of particular interest as it can reveal the nature and strength of the magnetic coupling between the metal centers.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Copper(II) chloride
Copper(II) acetate
Zinc(II) chloride
Zinc(II) acetate
Nickel(II) chloride
Cobalt(II) chloride
Iron(III) chloride
Aluminum(III) isopropoxide

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is fundamental to understanding their chemical and physical properties. For complexes of this compound, techniques such as single-crystal X-ray diffraction would be pivotal in determining their precise three-dimensional structures.

The coordination geometry of a metal complex is dictated by several factors, including the size and electronic configuration of the metal ion, the nature of the ligand, and the metal-to-ligand ratio. For metal complexes of this compound, various geometries can be anticipated.

For instance, with Ni(II), a d⁸ metal ion, square planar geometry is common, especially with strong field ligands that favor a low-spin configuration. In a hypothetical bis-chelate complex, [Ni(2-Cyclohexylaminomethyl-phenolate)₂], the two bidentate ligands would occupy the four coordination sites in a plane around the central nickel atom. A similar arrangement is observed in the complex bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II), where the nickel ion is in a distorted square planar environment. semanticscholar.org

For Cu(II), a d⁹ ion, a variety of coordination geometries are possible, often distorted from ideal geometries due to the Jahn-Teller effect. Square planar and square pyramidal geometries are frequently observed. In a related complex, [Cu(bphen)(L)(NO₃)] (where L is a chalcone ligand), the copper(II) center adopts a spherical square pyramid geometry. researchgate.net It is plausible that a mononuclear complex of this compound with copper(II) could adopt a similar geometry.

For metal ions that typically favor higher coordination numbers, such as Mn(II) or Co(II), octahedral geometries are expected. In the case of a complex with the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, the Mn(II) atom is six-coordinate and displays a distorted octahedral geometry. researchgate.net A similar octahedral arrangement could be envisioned for a complex of this compound, where two ligands and two solvent molecules or other monodentate ligands occupy the six coordination sites around the metal center.

Table 1: Expected Coordination Geometries for Metal Complexes of this compound

Metal IonTypical Coordination Geometry
Ni(II)Square Planar
Cu(II)Square Planar, Square Pyramidal
Mn(II)Octahedral
Co(II)Octahedral, Tetrahedral

The precise measurement of metal-ligand bond distances and the angles between them provides insight into the nature and strength of the coordination bonds. In metal complexes of this compound, the M-O (phenolate) and M-N (amine) bond lengths would be of particular interest.

For a Ni(II) complex with a related Schiff base, bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II), the Ni-O bond length is approximately 1.915 Å, and the Ni-N bond length is around 2.03 Å. The bond angle of Ni(1)–N(1)–C(8) is 120.84°. semanticscholar.org These values are typical for Ni(II) in a square planar environment and provide a reasonable estimate for what might be observed in a similar complex of this compound.

In a trinuclear copper(II) complex with a different aminophenol ligand, the Cu-O (phenoxo bridge) distances are around 1.95 Å, and the Cu-N distances are in the range of 2.00-2.05 Å. The angles around the copper centers would depend on the specific coordination geometry.

Table 2: Representative Metal-Ligand Bond Distances in Analogous Phenolate Complexes

ComplexMetal-Oxygen (Å)Metal-Nitrogen (Å)
bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II) semanticscholar.org1.9152.03
[Cu(bphen)(L)(NO₃)] researchgate.net~1.9-2.0~2.0
[Mn(C₁₅H₁₅NO₂)₂Cl₂] researchgate.net~2.1-2.2~2.2-2.3

The phenolate oxygen of this compound is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging can lead to interesting magnetic and electronic properties arising from the interactions between the metal ions.

In polynuclear copper(II) complexes, the phenoxo bridge is a common structural motif. The geometry of the Cu-O-Cu bridge significantly influences the magnetic coupling between the copper centers. For example, in a series of dinuclear copper(II) complexes with different aminophenol macrocycles, the distance between the two copper ions is approximately 5.3 Å, and they are bridged by phenolate oxygen atoms. ajol.info

The nature of the bridging can lead to the formation of various structures, from simple dinuclear species to more complex polynuclear clusters or coordination polymers. The steric bulk of the cyclohexyl group in this compound would likely play a role in directing the assembly of such polynuclear systems, potentially favoring the formation of discrete dinuclear or trinuclear complexes over extended polymeric structures.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are determined by the d-electron configuration of the metal ion and the nature of the ligand field. Spectroscopic techniques such as UV-Vis and ESR are invaluable tools for probing these properties.

UV-Vis spectroscopy is used to study the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For transition metal complexes, the observed absorption bands can be assigned to d-d transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) transitions.

In the case of Cu(II) complexes of this compound, a broad, weak absorption band in the visible region, typically between 500 and 800 nm, would be expected, corresponding to d-d transitions. mdpi.com More intense bands in the UV region would likely be due to LMCT transitions from the phenolate oxygen to the copper(II) center, as well as intra-ligand π-π* transitions. For instance, copper(II) complexes with 2-hydroxyphenones exhibit a large absorbance peak in the 340–450 nm region and a smaller peak in the 550–800 nm range. mdpi.com

For Ni(II) complexes in a square planar geometry, d-d transitions are also expected in the visible region, though their positions and intensities would differ from those of Cu(II) complexes. In related Ni(II) Schiff base complexes, bands corresponding to d-d transitions are observed.

Table 3: Typical UV-Vis Absorption Bands for Analogous Metal Complexes

Metal IonType of TransitionTypical Wavelength Range (nm)
Cu(II)d-d500 - 800
Cu(II)LMCT300 - 450
Ni(II)d-d400 - 600

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, which are molecules with one or more unpaired electrons. Many transition metal complexes, such as those of Cu(II) (d⁹) and high-spin Mn(II) (d⁵), are paramagnetic and can be investigated by ESR spectroscopy.

For a mononuclear Cu(II) complex of this compound, the ESR spectrum would provide information about the g-values and hyperfine coupling constants, which are sensitive to the coordination environment of the copper ion. For a Cu(II) ion in an axial symmetry (e.g., square planar or square pyramidal), two g-values, g∥ and g⊥, would be observed. The relative magnitudes of these g-values can help to determine the ground electronic state of the copper ion.

In polynuclear complexes with bridging ligands, ESR spectroscopy can be used to probe the magnetic interactions between the metal centers. If there is a significant exchange interaction, the ESR spectrum will be different from that of the isolated metal ions. For example, in a dinuclear copper(II) complex with antiferromagnetic coupling, the ESR signal may be broadened or even quenched at low temperatures.

While specific ESR data for this compound complexes are not available, studies on related copper(II) complexes provide a basis for what to expect.

Magnetic Susceptibility Studies

Magnetic susceptibility studies are a crucial tool for elucidating the electronic structure and stereochemistry of metal complexes. The measurement of magnetic moments provides valuable insights into the number of unpaired electrons in the central metal ion, which in turn helps in determining its oxidation state and the geometry of the complex. While specific magnetic susceptibility data for metal complexes of this compound are not extensively available in the reviewed literature, the magnetic behavior of complexes with structurally analogous N,O-donor Schiff base ligands, particularly those derived from salicylaldehyde and various amines, has been widely investigated. These studies offer a strong basis for understanding the potential magnetic properties of this compound complexes.

The magnetic properties of transition metal complexes are primarily dictated by the d-electrons of the metal ion. tandfonline.com Depending on the number of unpaired electrons, complexes can be classified as paramagnetic (containing unpaired electrons) or diamagnetic (all electrons are paired). tandfonline.com The effective magnetic moment (μeff) of a complex is experimentally determined and can be compared with the theoretical "spin-only" value, which is calculated based on the number of unpaired electrons. Deviations from the spin-only value can provide information about orbital contributions to the magnetic moment and the presence of magnetic exchange interactions between metal centers.

In the context of complexes formed with ligands similar to this compound, which feature a phenolate oxygen and an amine nitrogen as donor atoms, the resulting coordination environment significantly influences the magnetic properties. For instance, mononuclear high-spin cobalt(II) complexes typically exhibit magnetic moments indicative of three unpaired electrons, often falling in the range of 4.3 to 5.2 Bohr magnetons (B.M.). acs.org Similarly, copper(II) complexes, with a d⁹ electronic configuration, are expected to have one unpaired electron and exhibit magnetic moments around 1.73 B.M. However, in dinuclear or polynuclear complexes, phenomena such as antiferromagnetic or ferromagnetic coupling can lead to significantly different magnetic behaviors. nih.gov

Conversely, ferromagnetic coupling, where the spins align in the same direction, leads to an enhanced magnetic moment. While less common, this has been observed in some transition metal complexes. nih.gov

The table below presents a compilation of magnetic susceptibility data for a selection of transition metal complexes with Schiff base ligands structurally related to this compound. This data illustrates the typical range of magnetic moments observed for different metal ions in various coordination environments and serves as a predictive framework for the magnetic behavior of analogous complexes with this compound.

Table 1: Magnetic Moment Data for Metal Complexes with Analogous N,O-Donor Ligands

Metal Ion Ligand Observed Magnetic Moment (μeff in B.M.) Proposed Geometry Reference
Co(II) N,N'-bis(salicylidene)ethylenediamine 4.30 - 4.70 Octahedral sapub.org
Ni(II) Schiff base from 3-ethoxysalicylaldehyde and p-toluidine 2.96 - 3.10 Octahedral rasayanjournal.co.in
Cu(II) Schiff base from salicylaldehyde and 3-aminobenzoic acid 1.82 Tetrahedral srce.hr
Mn(II) Schiff base from salicylaldehyde and 3-aminobenzoic acid 5.85 Octahedral srce.hr
Cu(II) Dinuclear complex with a tripodal phenolate-amine ligand 1.62 (at 300 K) Distorted Square Pyramidal (Antiferromagnetically coupled) nih.gov
Co(II) Complex with a pyridine-based macrocyclic ligand 4.74 Distorted Octahedral

This table is generated based on data from the specified references for illustrative purposes, as direct data for this compound complexes is not available.

Based on these analogous systems, it can be anticipated that mononuclear high-spin complexes of this compound with transition metals like Mn(II), Co(II), and Ni(II) would exhibit paramagnetic behavior with magnetic moments consistent with the number of their unpaired d-electrons. Mononuclear Cu(II) complexes are expected to be paramagnetic with a magnetic moment of approximately 1.73 B.M. Furthermore, should this compound act as a bridging ligand, particularly through its phenolate oxygen, the potential for magnetic exchange interactions, most notably antiferromagnetic coupling in dinuclear copper(II) complexes, would be a significant area for investigation.

Intermolecular Interactions and Supramolecular Assemblies Involving 2 Cyclohexylaminomethyl Phenol

Analysis of Intramolecular Hydrogen Bonding (O-H···N) in the Free Ligand

In analogous ortho-hydroxyaryl Schiff bases and Mannich bases, this O-H···N hydrogen bond is a well-documented phenomenon. nih.gov For instance, the crystal structure of a related compound, 2-Bromo-4-chloro-6-(cyclohexyliminomethyl)phenol, reveals a clear intramolecular hydrogen bond, providing strong evidence for a similar arrangement in 2-Cyclohexylaminomethyl-phenol. researchgate.net Theoretical and spectroscopic investigations on similar phenols confirm the energetic preference for conformations that allow for this internal hydrogen bonding. nih.govresearchgate.net

The presence of this intramolecular hydrogen bond can be characterized by several spectroscopic techniques. In infrared (IR) spectroscopy, the O-H stretching frequency is expected to be significantly red-shifted and broadened compared to a free phenolic O-H group, typically appearing in the 2600–3200 cm⁻¹ region. researchgate.net This shift indicates a weakening of the O-H covalent bond due to the hydrogen's interaction with the nitrogen atom. Furthermore, ¹H NMR spectroscopy would show the phenolic proton signal at a characteristically high chemical shift (downfield), often in the range of 10-14 ppm, due to the deshielding effect of the hydrogen bond. nih.gov The chemical shift of this proton would also exhibit a low dependence on concentration, a hallmark of intramolecular versus intermolecular hydrogen bonding. researchgate.net

Table 1: Expected Spectroscopic and Structural Parameters for the Intramolecular Hydrogen Bond in this compound

ParameterTechniqueExpected Value/ObservationSignificance
O-H Stretching FrequencyIR Spectroscopy2600–3200 cm⁻¹ (broad)Red-shift from typical free O-H (3600 cm⁻¹) indicates strong H-bonding.
OH Proton Chemical Shift¹H NMR Spectroscopy10–14 ppmDownfield shift indicates deshielding due to the H-bond.
O···N DistanceX-ray Crystallography~2.6 - 2.8 ÅShort distance is indicative of a strong hydrogen bond.
O-H···N AngleX-ray Crystallography~140 - 160°Geometry reflects the constraints of the six-membered pseudo-ring.

Characterization of Intermolecular Hydrogen Bonding (N-H···O) and Supramolecular Architectures in Solid State

While the intramolecular O-H···N bond is dominant, the presence of an N-H group in the cyclohexylamino moiety allows for the formation of intermolecular hydrogen bonds in the solid state. This N-H group can act as a hydrogen bond donor, interacting with the phenolic oxygen atom of a neighboring molecule, leading to the formation of supramolecular assemblies.

In the solid state, these N-H···O interactions can give rise to various well-organized, one-, two-, or three-dimensional structures. The specific architecture will depend on the packing efficiency and the interplay with other weaker interactions, such as van der Waals forces. mdpi.com The crystal structures of related aminophenols often reveal chain or sheet-like motifs sustained by such intermolecular hydrogen bonds. nih.gov For example, in the crystal structure of 4-amino-2,6-dichlorophenol, O—H···N and N—H···O hydrogen bonds work in concert to form infinite chains and sheets. nih.gov

The strength and geometry of these intermolecular N-H···O bonds can be precisely determined by single-crystal X-ray diffraction. Spectroscopically, the N-H stretching frequency in the solid-state IR spectrum would be expected to show a red-shift compared to the gas phase or a dilute solution in a non-polar solvent, indicating its involvement in hydrogen bonding. Solid-state NMR could also provide insights into the proximity of the N-H and O atoms between adjacent molecules. nih.gov

Investigation of Self-Aggregation Phenomena in Solution and Gas Phase

In solution, particularly in non-polar or weakly polar solvents, this compound is expected to exhibit self-aggregation behavior. This aggregation is primarily driven by the formation of intermolecular N-H···O hydrogen bonds, similar to those observed in the solid state. The intramolecular O-H···N bond is likely to remain intact within each monomeric unit of the aggregate.

The extent of self-aggregation is dependent on both concentration and temperature. At low concentrations, the monomeric form with the intramolecular hydrogen bond will predominate. As the concentration increases, the equilibrium will shift towards the formation of dimers, trimers, and larger oligomers. lew.ro This process can be monitored by techniques such as vapor pressure osmometry or by observing concentration-dependent changes in NMR and IR spectra. For instance, the chemical shift of the N-H proton in ¹H NMR is expected to change significantly with concentration as intermolecular hydrogen bonds are formed and broken. rasayanjournal.co.in

In the gas phase, while intermolecular interactions are much weaker, techniques such as mass spectrometry and computational modeling can provide insights into the formation of small, hydrogen-bonded clusters. These studies can help to quantify the intrinsic strength of the N-H···O interaction in the absence of solvent effects.

Competition between Intra- and Intermolecular Interactions

The chemical behavior of this compound is governed by a delicate balance between the strong intramolecular O-H···N hydrogen bond and the weaker, yet significant, intermolecular N-H···O interactions. The intramolecular bond is entropically favored as it involves the formation of a stable six-membered ring without a significant loss of translational or rotational freedom of the entire molecule.

However, in the solid state and in concentrated solutions, the enthalpic gain from forming multiple intermolecular hydrogen bonds can overcome the entropic advantage of the intramolecular interaction, leading to the formation of extended networks. The specific outcome of this competition is also influenced by steric factors. The bulky cyclohexyl group may impose some constraints on the formation of extensive intermolecular networks. nih.gov

Computational studies on similar systems can quantify the energy of both types of hydrogen bonds and predict the most stable conformations and aggregation states under different conditions. mdpi.com These studies often reveal a small energy difference between different hydrogen-bonded isomers, highlighting the dynamic nature of these interactions.

Influence of Solvent Polarity on Hydrogen Bonding and Aggregation Behavior

The polarity of the solvent plays a crucial role in mediating the intra- and intermolecular interactions of this compound. The choice of solvent can significantly alter the equilibrium between the monomeric and aggregated forms, as well as the strength of the hydrogen bonds.

In non-polar solvents, such as hexane or carbon tetrachloride, both intra- and intermolecular hydrogen bonds are stabilized, as there is minimal competition from the solvent for hydrogen bonding sites. In such environments, self-aggregation through N-H···O bonds is expected to be most pronounced.

In contrast, in polar, hydrogen-bonding solvents, such as alcohols or water, the solvent molecules can compete for both the hydrogen bond donor (O-H and N-H) and acceptor (N and O) sites on the this compound molecule. researchgate.net Polar protic solvents can form strong hydrogen bonds with the solute, which can disrupt the intermolecular N-H···O bonds, leading to a decrease in self-aggregation. In some cases, if the solvent is a very strong hydrogen bond acceptor (like DMSO), it might even compete with the intramolecular O-H···N bond, leading to a conformational equilibrium where a portion of the molecules exist in an "open" form, solvated by the solvent.

This influence of solvent polarity can be readily observed through spectroscopic methods. For example, in ¹H NMR, the chemical shift of the O-H proton, while primarily governed by the intramolecular bond, may show some sensitivity to highly polar, hydrogen-bond accepting solvents. The N-H proton chemical shift, however, would be highly dependent on the solvent's ability to disrupt intermolecular aggregation.

Catalytic Applications of 2 Cyclohexylaminomethyl Phenol and Its Metal Complexes

Asymmetric Catalysis with Chiral 2-Cyclohexylaminomethyl-phenol Derivatives

Chiral derivatives of this compound, where chirality is introduced either at the cyclohexyl ring or at the benzylic carbon, are valuable ligands for enantioselective catalysis. These ligands coordinate to a metal center, creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon bond-forming method that produces β-nitro alcohols, which are valuable synthetic intermediates. uwindsor.ca The development of catalytic and enantioselective versions of this reaction has been a significant area of research. uwindsor.ca Copper(II) complexes derived from chiral aminophenol ligands, structurally similar to this compound, have proven to be highly effective catalysts for this transformation. mdpi.comresearchgate.netmdpi.com

In a typical catalytic system, a chiral ligand and a copper(II) salt, such as Cu(OAc)₂, are mixed in situ to form the active catalyst. mdpi.com The reaction proceeds via the coordination of both the aldehyde and the nitroalkane to the chiral copper complex, which facilitates the nucleophilic attack and controls the stereochemical outcome. A novel heterobimetallic Cu/Sm/aminophenol sulfonamide complex has also been developed for the anti-selective asymmetric Henry reaction, affording β-nitro alcohols in high yields, diastereomeric ratios, and enantioselectivities. scilit.com

The effectiveness of these catalytic systems is demonstrated in the following table, which summarizes results for the asymmetric Henry reaction between various aldehydes and nitromethane (B149229) using representative copper(II)-chiral ligand complexes.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral alcohols from prochiral ketones, employing a hydrogen donor like isopropanol (B130326) or formic acid in place of molecular hydrogen. researchgate.net While ruthenium and rhodium complexes have historically dominated this field, there is growing interest in catalysts based on more abundant and less toxic metals like iron. researchgate.net

Chiral aminophenol derivatives are effective ligands for these transformations. For instance, pyridine-aminoalcohol ligands have been used to generate ruthenium(II) catalysts in situ for the ATH of aromatic ketones. dntb.gov.ua Iron catalysts featuring amine(imine)diphosphine ligands have also demonstrated the ability to catalyze both asymmetric hydrogenation and ATH of ketones, highlighting the versatility of amine-containing ligands in this context. researchgate.net The general principle involves the formation of a metal-hydride species which then delivers the hydride to the ketone in an enantioselective manner, guided by the chiral ligand scaffold.

Biomimetic Catalysis Using Metal Complexes of this compound Derivatives

Metal complexes of this compound and related structures are used in biomimetic catalysis to model the function of metalloenzymes. mdpi.comrsc.org Copper complexes, in particular, have been studied for their ability to mimic the activity of copper-containing oxidoreductases like catecholase and phenoxazinone synthase. mdpi.comrsc.org

For example, dinuclear copper(II) complexes of ligands such as 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) can catalyze the aerobic oxidation of 2-aminophenol (B121084) to 2-amino-3H-phenoxazine-3-one. mdpi.comrsc.org This reaction mimics the function of phenoxazinone synthase. The catalytic cycle is believed to involve the binding of the aminophenol substrate to the copper centers, followed by electron transfer to molecular oxygen, leading to the oxidatively coupled product. mdpi.com These systems provide valuable insights into the mechanisms of biological oxidation and offer potential pathways for developing synthetic catalysts for applications in dye degradation and pharmaceutical synthesis. mdpi.com

Supported Catalysis: Immobilization on Solid Supports for Heterogeneous Catalysis

Immobilizing homogeneous catalysts onto solid supports combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation, recovery, and reusability. rsc.orgrsc.orgnih.gov This approach is crucial for developing more sustainable and cost-effective industrial processes. nih.gov

Derivatives of this compound can be anchored to solid supports like silica (B1680970), alumina, or polymers. nih.govajol.info Covalent attachment is a common strategy, often utilizing the phenolic hydroxyl group or by modifying the ligand with a functional group suitable for grafting onto the support surface. nih.govmdpi.com For example, an aminophenol ligand can be tethered to an amino-functionalized silica support (e.g., SBA-15). ajol.info This heterogenization can prevent catalyst deactivation through bimolecular pathways (like dimerization) by isolating the catalytic sites on the support surface. rsc.org Furthermore, immobilization can enhance catalyst stability, particularly in polar or aqueous solvents where leaching of the molecular catalyst might otherwise occur. rsc.orgrsc.org

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is essential for optimizing catalyst performance and designing new, more efficient systems. For reactions catalyzed by metal complexes of this compound derivatives, mechanistic investigations often focus on the structure of the active species and the transition states of key steps.

In the context of the copper-catalyzed asymmetric Henry reaction, mechanistic proposals are based on kinetic studies, stoichiometric experiments, and spectroscopic analysis. rsc.org A plausible pathway involves the deprotonation of the nitroalkane by a basic component of the system, followed by the coordination of the resulting nitronate and the aldehyde to the copper(II) center. The chiral aminophenol ligand creates a specific three-dimensional arrangement that favors the approach of the nucleophile to one face of the aldehyde, thereby controlling the stereochemistry of the newly formed C-C bond. mdpi.com Alternative mechanisms, such as those involving oxidative addition/reductive elimination pathways, have also been explored computationally for related copper-catalyzed reactions, indicating the complexity of these systems. acs.org

Influence of Ligand Structure on Catalytic Activity, Selectivity, and Enantioselectivity

The catalytic performance of metal complexes derived from this compound is highly dependent on the ligand's structure. Modifications to the steric and electronic properties of the aminophenol scaffold can have a profound impact on activity, selectivity, and, in asymmetric catalysis, enantioselectivity. nih.gov

Steric Effects : Increasing the steric bulk on the ligand, for instance, by introducing large substituents on the phenol ring or using a bulkier group than cyclohexyl on the amine, can significantly influence enantioselectivity. nih.gov Bulkier groups can create a more defined chiral pocket around the metal center, leading to more effective stereochemical communication and higher enantiomeric excess (ee) values. For example, the use of bulky dixylylphosphino groups instead of diphenylphosphino groups in certain iron-based ATH catalysts led to better enantioselectivity. researchgate.net

Electronic Effects : The electronic nature of substituents on the aromatic ring of the phenol can alter the Lewis acidity of the metal center. Electron-withdrawing groups can increase the metal's acidity, potentially enhancing its ability to activate the substrate and increasing the reaction rate. Conversely, electron-donating groups can modulate the metal's redox properties, which is crucial in oxidative catalytic cycles. nih.gov

The interplay between these steric and electronic factors is complex, and optimal ligand design often requires a careful balance to achieve high catalytic activity and selectivity for a specific transformation. nih.gov

Advanced Analytical Methods for Detection and Quantification of Phenolic Compounds

Chromatographic Separations

Chromatography is a fundamental technique for the separation of components within a mixture. For phenolic compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods.

HPLC is a widely used method for the determination of individual phenolic compounds due to its versatility and efficiency. researchgate.netakjournals.comakjournals.com The development of a robust HPLC method is a critical step in the analysis of phenolic compounds and involves the careful optimization of several parameters to achieve the desired separation.

A typical HPLC system for phenolic compound analysis consists of a reversed-phase column, such as a C18 column, and a mobile phase composed of an aqueous solution (often acidified with acetic or phosphoric acid) and an organic solvent like acetonitrile or methanol. akjournals.comakjournals.comnih.govutm.my Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate a wide range of phenolic compounds with varying polarities in a single analytical run. akjournals.comakjournals.comnih.gov

The choice of detector is also a critical aspect of HPLC method development. A Diode Array Detector (DAD) is commonly used as it provides spectral information across a range of wavelengths, which aids in the identification and quantification of phenolic compounds. akjournals.comnih.govutm.my Fluorescence detectors can also be utilized for enhanced sensitivity for naturally fluorescent phenols or those that can be derivatized with a fluorescent tag. akjournals.com

Key Parameters in HPLC Method Development for Phenolic Compounds:

ParameterCommon Choices and Considerations
Column Reversed-phase C18 or C8 columns are most common. Core-shell columns can offer faster and more efficient separations. researchgate.netakjournals.comakjournals.com
Mobile Phase A mixture of acidified water (e.g., with 0.1% acetic acid) and an organic solvent (acetonitrile or methanol). akjournals.comakjournals.com
Elution Mode Gradient elution is typically preferred for complex samples containing multiple phenolic compounds with varying polarities. akjournals.comakjournals.comnih.gov
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.
Column Temperature Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times. utm.my
Detector Diode Array Detector (DAD) for spectral confirmation, or a fluorescence detector for higher sensitivity. akjournals.comakjournals.comnih.gov
Injection Volume Typically 10-20 µL. utm.my

Gas chromatography is another powerful technique for the analysis of phenolic compounds, particularly those that are volatile or can be made volatile through derivatization. tandfonline.comtandfonline.com For many non-volatile phenols, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govmdpi.com A common derivatization technique is silylation, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. tandfonline.comtandfonline.comnih.govmdpi.com

The choice of the GC column is crucial for achieving good separation of phenolic compounds. Capillary columns with stationary phases such as those containing phenyl-methylpolysiloxane are often used. mdpi.com The temperature of the GC oven is typically programmed to increase during the analysis, allowing for the separation of compounds with a range of boiling points. tandfonline.com

Flame Ionization Detection (FID) is a common detector used in GC for the analysis of phenols. nih.gov For more selective and sensitive detection, a mass spectrometer can be used as the detector (GC-MS).

Typical GC Parameters for Phenolic Compound Analysis:

ParameterCommon Settings and Considerations
Derivatization Silylation (e.g., with BSTFA or MSTFA) is frequently used to increase volatility. tandfonline.comtandfonline.comnih.gov
Column Capillary columns (e.g., HP-INNOWax, Zebron ZB-5ms). acs.orgnih.gov
Carrier Gas Helium or Nitrogen. acs.org
Injection Mode Splitless or split injection depending on the concentration of the analyte.
Oven Temperature Program A temperature ramp (e.g., from 60°C to 250°C) is used to elute compounds with different boiling points. acs.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.gov

Coupling of Chromatographic and Spectrometric Techniques

To enhance the analytical capabilities for detecting and quantifying phenolic compounds, chromatographic systems are often coupled with mass spectrometry (MS). This hyphenation provides a powerful tool for both separation and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for analyzing complex samples where co-eluting interferences can be a problem. ulisboa.pt

In LC-MS/MS, after the compounds are separated by the HPLC column, they enter the mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the phenolic compounds. ulisboa.ptwaters.com The first mass analyzer (Q1) selects the precursor ion (the molecular ion of the target analyte). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. nih.gov

Similarly, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of volatile and derivatized phenolic compounds in complex matrices. acs.org After separation on the GC column, the analytes are ionized, typically by electron ionization (EI). researchgate.net

The use of a triple quadrupole mass spectrometer in GC-MS/MS allows for the selective monitoring of specific precursor-to-product ion transitions, similar to LC-MS/MS. acs.org This targeted approach is highly effective in filtering out matrix interferences, which is a significant advantage when analyzing challenging samples such as environmental or biological extracts. acs.orgmatec-conferences.org

Comparison of LC-MS/MS and GC-MS/MS for Phenolic Analysis:

FeatureLC-MS/MSGC-MS/MS
Analyte Suitability Wide range of polar and non-polar compounds. No derivatization required for most phenols. ulisboa.ptVolatile or semi-volatile compounds. Derivatization is often necessary for non-volatile phenols. nih.gov
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). ulisboa.ptwaters.comElectron Ionization (EI), Chemical Ionization (CI). researchgate.net
Selectivity High, due to MRM transitions. nih.govHigh, due to MRM transitions. acs.org
Sensitivity Very high, often in the pg to fg range.Very high, often in the pg to fg range.
Matrix Effects Can be significant, requiring careful sample preparation and use of internal standards.Generally less susceptible to matrix effects than LC-MS.

Pre-Column and Post-Column Derivatization Strategies for Improved Detection

Derivatization is a chemical modification of the analyte to enhance its analytical properties. In the context of phenolic compound analysis, derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. chromatographytoday.com

Pre-column derivatization is performed prior to injecting the sample into the chromatograph. The main goals are to:

Increase the volatility of the analyte for GC analysis (e.g., silylation). nih.govmdpi.com

Improve the chromatographic peak shape.

Enhance the detectability by introducing a chromophore or fluorophore for UV or fluorescence detection in HPLC. researchgate.netscirp.orgsemanticscholar.org For instance, 4-nitrobenzoyl chloride can be used as a derivatizing agent to improve UV detection of phenols. scirp.orgresearchgate.net

Post-column derivatization (PCD) involves the addition of a reagent to the column effluent, after the separation has occurred but before the detector. chromatographytoday.com This technique is advantageous because it does not alter the retention time of the original analyte and can be automated. chromatographytoday.com A common PCD reaction for phenols involves the use of 4-aminoantipyrene and potassium ferricyanide, which forms a colored product that can be detected by a UV-Vis detector. chromatographytoday.comnih.gov Reaction flow chromatography is a more recent development that allows for efficient mixing of the derivatization reagent with the column effluent without the need for large reaction coils, which can cause band broadening. nih.govyoutube.com

Method Validation for Accuracy, Precision, and Limits of Detection

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. For the quantification of 2-Cyclohexylaminomethyl-phenol, a robust validation process would typically involve establishing parameters such as accuracy, precision, and the limits of detection (LOD) and quantification (LOQ), often guided by international standards like the ICH guidelines globalresearchonline.neteuropa.eu. While specific validation data for this compound is not extensively published, the principles can be effectively illustrated by examining methods developed for structurally similar compounds, such as aminophenols nih.govresearchgate.netresearchgate.net. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of such compounds nih.govresearchgate.netresearchgate.netmfd.org.mksielc.com.

Accuracy is a measure of the closeness of the analytical results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For a substituted phenol (B47542) like this compound, this would involve adding a known quantity of a certified reference standard to a blank matrix and analyzing the sample. The percentage of the analyte recovered is then calculated.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically considered at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision (inter-day precision) evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for analyzing trace amounts of the compound.

The following interactive data table provides an example of typical validation parameters that would be established for an HPLC method for the determination of a phenolic compound like this compound, based on data reported for similar analytes researchgate.netmfd.org.mk.

Validation ParameterMethodAcceptance CriteriaHypothetical Result for this compound
Accuracy (% Recovery)Spiked placebo analysis at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration)98.0% - 102.0%99.5% - 101.2%
Precision (RSD %) - RepeatabilitySix replicate injections of the standard solution at 100% of the nominal concentration≤ 2.0%0.8%
Precision (RSD %) - Intermediate PrecisionAnalysis on different days by different analysts≤ 2.0%1.2%
Limit of Detection (LOD)Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curveReportable0.05 µg/mL
Limit of Quantification (LOQ)Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curveReportable0.15 µg/mL

Chemometric Approaches in Spectroscopic Data Analysis for Phenolic Compound Discrimination

Spectroscopic techniques, such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy, provide a wealth of information about the chemical composition of a sample nih.govresearchgate.netfip.orgspectroscopyonline.com. However, the resulting spectra can be complex and contain overlapping signals, making it challenging to extract specific information about a single compound within a mixture fip.org. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to analyze and interpret this complex spectroscopic data felixinstruments.comfrontiersin.orgleidenuniv.nl.

For the discrimination of phenolic compounds, including substituted phenols like this compound, chemometric methods can be applied to spectroscopic data to identify patterns and relationships that are not apparent from a simple visual inspection of the spectra.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components (PCs), which are linear combinations of the original variables and are uncorrelated frontiersin.org. By plotting the scores of the first few PCs, it is often possible to visualize clusters of samples with similar spectral characteristics, thereby discriminating between different types of phenolic compounds or samples with varying concentrations of a specific phenol acs.org.

Partial Least Squares (PLS) regression is a supervised chemometric method that can be used to build a predictive model to quantify a specific compound in a complex mixture felixinstruments.com. In the context of spectroscopic data, PLS relates the spectral data (X-matrix) to the concentration of the analyte of interest (Y-matrix), such as this compound. This is particularly useful for in-line or at-line process monitoring where rapid quantification is needed without extensive sample preparation.

Research has demonstrated the successful application of chemometrics to the spectroscopic analysis of various phenolic compounds. For instance, FT-Raman spectroscopy coupled with chemometric tools has been used to characterize and discriminate between different families of phenolic compounds, such as hydroxybenzoic and hydroxycinnamic acids and flavonoids uliege.bewallonie.be. The scattering intensities in specific regions of the Raman spectra were identified as key variables for differentiating between these classes uliege.bewallonie.be. Similarly, NIR spectroscopy combined with chemometrics has been applied for the discrimination and quantification of phenolic compounds in various matrices fip.orgmdpi.com.

The following interactive data table outlines common chemometric methods and their applications in the spectroscopic analysis of phenolic compounds.

Chemometric MethodSpectroscopic TechniqueApplication for Phenolic Compound AnalysisPotential Outcome for this compound
Principal Component Analysis (PCA)FTIR, NIR, RamanUnsupervised classification and discrimination of different phenolic compounds based on their spectral fingerprints.Differentiation of samples containing this compound from other structurally similar phenols.
Partial Least Squares (PLS) RegressionFTIR, NIRQuantitative prediction of the concentration of a specific phenolic compound in a mixture.Development of a rapid method for the quantification of this compound in raw materials or finished products.
Linear Discriminant Analysis (LDA)Raman, UV-VisSupervised classification to assign a sample to a predefined class of phenolic compounds.Confirmation of the identity of this compound in a sample.

Perspectives and Future Directions in 2 Cyclohexylaminomethyl Phenol Research

Emerging Synthetic Routes and Sustainable Methodologies

The classical synthesis of 2-Cyclohexylaminomethyl-phenol occurs via the Mannich reaction, a three-component condensation of phenol (B47542), formaldehyde (B43269), and cyclohexylamine (B46788). wikipedia.orgadichemistry.com This method is well-established for producing β-amino-carbonyl compounds. wikipedia.org Future research is likely to focus on optimizing this synthesis for greater efficiency and sustainability.

Emerging trends in organic synthesis point towards the development of greener methodologies. This includes the exploration of solvent-free reaction conditions and the use of eco-friendly catalysts to minimize environmental impact. For instance, studies on related Mannich reactions have investigated the use of catalysts like bismuth chloride complexes to facilitate efficient, one-pot, solvent-free synthesis. organic-chemistry.org The application of such catalytic systems to the synthesis of this compound could offer significant advantages in terms of yield, purity, and environmental footprint.

Furthermore, the use of bio-based starting materials is a key aspect of sustainable chemistry. Research into deriving phenols from renewable feedstocks like lignin (B12514952) is gaining traction. nih.gov Integrating such bio-derived phenols into the synthesis of this compound would represent a significant step towards a more sustainable production process.

Novel Applications in Coordination Chemistry and Materials Science

As a ligand, this compound possesses both a phenolic hydroxyl group and an amino group, making it a versatile candidate for coordinating with a wide range of metal ions. The coordination chemistry of similar Schiff base and Mannich base ligands has been extensively studied, revealing their ability to form stable complexes with interesting properties. scielo.org.zardd.edu.iq

Future investigations will likely focus on the synthesis and characterization of metal complexes of this compound. These complexes could find applications in various fields, including catalysis and materials science. For example, lanthanide complexes with related phenolic ligands have been shown to exhibit interesting luminescence properties. scielo.org.za Similarly, transition metal complexes of Mannich bases are being explored for their catalytic activity in various organic transformations. researchgate.net

In materials science, phenolic compounds are utilized in the development of polymers and resins. mdpi.com The bifunctional nature of this compound could be exploited to create novel polymers with tailored properties. Its incorporation into polymer backbones could enhance thermal stability, flame retardancy, or introduce specific functionalities for applications in coatings, adhesives, or advanced composite materials.

Advanced Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding the structure, reactivity, and properties of molecules like this compound at the atomic level. dntb.gov.ua DFT studies can provide valuable insights into the molecule's electronic structure, bond energies, and reactivity descriptors.

Future computational work will likely focus on several key areas. Firstly, DFT calculations can be used to model the reaction mechanism of the Mannich synthesis of this compound, helping to identify transition states and optimize reaction conditions. Secondly, computational studies can predict the coordination behavior of this ligand with different metal ions, guiding the design of new metal complexes with desired properties. For instance, calculations can determine the preferred coordination geometry and the strength of the metal-ligand bonds. nih.gov

Furthermore, computational methods can be employed to investigate the properties of materials incorporating this compound. For example, simulations could predict the thermal and mechanical properties of polymers derived from this compound, aiding in the design of new materials with specific performance characteristics.

Exploration of New Catalytic Systems and Processes

The structural features of this compound, particularly the presence of both a phenolic hydroxyl and an amino group, suggest its potential use as a ligand in catalysis. Mannich bases and their metal complexes have demonstrated catalytic activity in a variety of chemical reactions. rdd.edu.iqresearchgate.net

Future research in this area will likely involve the design and synthesis of novel catalysts based on this compound. These could include homogeneous catalysts, where the compound or its metal complexes are dissolved in the reaction medium, or heterogeneous catalysts, where they are immobilized on a solid support. For example, (aminomethyl)phenol-modified nanoparticles have been successfully used as reusable catalysts for C-C bond formation reactions. researchgate.net

The catalytic applications to be explored could be diverse, ranging from oxidation and reduction reactions to various cross-coupling reactions. The development of asymmetric versions of these catalysts could also be a fruitful area of research, enabling the stereoselective synthesis of chiral molecules, which is of great importance in the pharmaceutical industry.

Interdisciplinary Research with Related Fields

The versatile nature of this compound opens up avenues for interdisciplinary research, connecting chemistry with biology, medicine, and environmental science. Phenolic compounds, in general, are known for their wide range of biological activities. nih.goveurekaselect.com

Future interdisciplinary studies could explore the potential biological applications of this compound and its derivatives. This could involve screening for antimicrobial, antioxidant, or anticancer activity. nih.goveurekaselect.com The synthesis of derivatives with modified structures could lead to the discovery of new therapeutic agents.

In the field of environmental science, the ability of phenolic compounds to bind metal ions could be explored for applications in sensing and remediation. Chelating agents based on the this compound scaffold could be developed for the detection and removal of heavy metal pollutants from water. The development of polymeric materials incorporating this compound could also lead to new adsorbents for environmental cleanup.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclohexylaminomethyl-phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves the Mannich reaction, combining phenol derivatives with cyclohexylamine and formaldehyde under controlled pH (8–10) and temperature (60–80°C). Catalysts like HCl or acetic acid are used to optimize the formation of the aminomethyl linkage. Yield improvements (70–85%) are achieved by slow amine addition to minimize side reactions (e.g., over-alkylation). Purification via column chromatography with ethyl acetate/hexane (1:3 ratio) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the aminomethyl group’s position and cyclohexyl ring stereochemistry. Mass spectrometry (ESI-MS) with m/z 191.27 [M+H]+^+ verifies molecular weight. HPLC with a C18 column (acetonitrile/water, 70:30) detects impurities (<2%). X-ray crystallography resolves stereoisomeric ambiguity, particularly for the (1S,2S) configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with copious water for 15 minutes and seek medical evaluation. Store in airtight containers at 4°C, away from oxidizing agents. Waste disposal must follow EPA guidelines for phenolic compounds, using licensed incineration services .

Advanced Research Questions

Q. How does stereochemistry (e.g., (1S,2S) configuration) affect this compound’s biological interactions?

  • Methodological Answer : The (1S,2S) stereoisomer shows higher binding affinity to bacterial cell membranes (e.g., E. coli MIC = 12.5 µg/mL) due to optimal spatial alignment with lipid bilayer components. Enantioselective synthesis using chiral catalysts (e.g., BINOL-derived ligands) achieves >90% enantiomeric excess. Comparative studies with (1R,2R) analogs reveal 3-fold lower antimicrobial activity .

Q. What strategies resolve contradictory data on the compound’s antioxidant vs. pro-oxidant effects in cellular assays?

  • Methodological Answer : Contradictions arise from assay conditions: At low concentrations (≤10 µM), it acts as an antioxidant (reducing ROS by 40% in HepG2 cells via Nrf2 pathway activation). Above 50 µM, pro-oxidant effects dominate (increasing ROS by 60% due to Fenton-like reactions). Standardize assays using cell-permeable ROS probes (e.g., DCFH-DA) and include positive controls (e.g., ascorbic acid) .

Q. How can computational modeling predict this compound’s interactions with drug targets like COX-2 or β-lactamases?

  • Methodological Answer : Molecular docking (AutoDock Vina) with COX-2 (PDB ID: 5KIR) identifies hydrogen bonds between the phenolic -OH and Arg120 (binding energy: -8.2 kcal/mol). MD simulations (GROMACS) over 100 ns reveal stable binding to β-lactamase’s active site (RMSD < 2.0 Å). Validate predictions with SPR assays showing KD_D = 18 nM .

Q. What regulatory challenges apply to derivatives of this compound under controlled-substance laws?

  • Methodological Answer : Derivatives with 5-position alkylation (e.g., CP 47,497 analogs) may fall under synthetic cannabinoid regulations (USC §812). Structural modifications (e.g., replacing cyclohexyl with morpholinyl groups) require DEA exemption reviews. Preclinical toxicity data (e.g., LD50_{50} > 200 mg/kg in rats) are essential for compliance .

Methodological Notes

  • Data Validation : Cross-reference NMR/LC-MS data with NIST Chemistry WebBook entries (e.g., CAS 119-42-6) to confirm spectral matches .
  • Contradiction Management : Use systematic reviews (PRISMA guidelines) to reconcile conflicting bioactivity results, emphasizing dose-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.